4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one
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Overview
Description
4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 6-methoxypyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness
4-(6-Methoxypyridin-3-yl)pyrrolidin-2-one is unique due to the presence of the 6-methoxypyridin-3-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(6-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-3-2-7(5-12-10)8-4-9(13)11-6-8/h2-3,5,8H,4,6H2,1H3,(H,11,13) |
InChI Key |
QYMQBVMBHMSHEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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